![molecular formula C10H15N3O B1482807 2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2098143-32-7](/img/structure/B1482807.png)
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Overview
Description
APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of various materials. For instance, it has been used in the synthesis of Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . It has also been used in the synthesis of silica nanoparticles .Molecular Structure Analysis
The molecular structure of APTES includes both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis .Chemical Reactions Analysis
APTES has been used in various chemical reactions. For example, it has been used in the condensation reaction with carbonyl group for the synthesis of compounds possessing azomethine moiety .Physical And Chemical Properties Analysis
APTES has a density of 0.946 g/mL at 25 °C (lit.) and a boiling point of 217 °C/760 mmHg (lit.) .Scientific Research Applications
Surface Modification of Metal Oxide Nanoparticles
The compound is used extensively as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of the amine group enhances their dispersibility, which is crucial for various applications including electrochemical sensors, catalysts, and Pickering emulsions .
Biomedical Applications
In the biomedical field, the compound’s ability to act as a linkage for organic, inorganic, or biochemical attachments is essential. It facilitates drug delivery, contaminants removal, catalyst immobilization, and medical imaging. This versatility makes it a valuable asset in developing new therapeutic and diagnostic tools .
Affinity Chromatography
As an adsorbent, this compound is instrumental in affinity chromatography. It helps in the preparation of positively charged slides that are suitable for various immunohistochemical and in situ hybridization procedures, thereby playing a significant role in the analysis and separation of biomolecules .
Adhesives and Sealant Chemicals
The compound’s chemical structure allows it to be used in the formation of adhesives and sealant chemicals. These applications are important for creating strong bonds and seals in various industrial and manufacturing processes .
Paint Additives and Coating Additives
It serves as a paint and coating additive, enhancing the properties of paints and coatings. This includes improving adhesion, resistance to environmental factors, and longevity of the paint or coating applied to different surfaces .
Silylation Reagent for Coating Glass and Silica Surfaces
The compound is utilized as a silylation reagent for coating glass and silica surfaces. This application is particularly relevant in the production of specialized glassware and silica-based materials that require specific surface properties .
Crosslinking and Immobilization of Proteins and Other Molecules
It is also used to crosslink and immobilize proteins and other molecules. This is crucial in various research and industrial processes where the stability and functionality of proteins and molecules need to be maintained .
Formation of Aminopropyl Derivative of Glass
Lastly, the compound is useful in the formation of the aminopropyl derivative of glass. This derivative is significant in the development of new glass materials with enhanced characteristics for scientific and industrial applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-aminopropyl)-6-cyclopropylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-6-1-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8H,1-3,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPBGIUVGGTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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